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Compound of Interest

Compound Name:
5-Chloro-4-fluoro-2-

hydroxybenzaldehyde

CAS No.: 264879-16-5

Cat. No.: B2948997

Get Quote

Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) represents a high-value

pharmacophore scaffold in modern medicinal chemistry. Its structural uniqueness lies in the

specific orthogonal positioning of a fluorine atom (C4) and a chlorine atom (C5) on a

salicylaldehyde core. This configuration offers a dual-modality advantage: the fluorine atom

acts as a bioisostere to modulate metabolic stability and pKa, while the chlorine atom provides

a lipophilic "anchor" for hydrophobic pocket binding in protein targets.

This technical guide dissects the compound's physicochemical identity, validates its synthetic

pathways, and maps its utility as a precursor for bioactive heterocycles (coumarins,

benzofurans) and Schiff base ligands.

Part 1: Physicochemical Identity
The precise molecular characterization of this compound is critical for stoichiometry in synthetic

workflows.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2948997#bc-rfq
https://www.benchchem.com/product/b2948997/docs?utm_src=pdf-body#chemo-structural-profile-synthetic-utility-5-chloro-4-fluoro-2-hydroxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2948997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Identifiers & Constants
Property Value / Descriptor Technical Note

IUPAC Name
5-Chloro-4-fluoro-2-

hydroxybenzaldehyde

Substituents listed

alphabetically (C before F).

CAS Number 264879-16-5 Primary registry number.

Molecular Formula C₇H₄ClFO₂
Carbon count includes the

aldehyde carbonyl.[1]

Molecular Weight 174.56 g/mol
Monoisotopic mass: ~173.99

g/mol .

SMILES OC1=CC(F)=C(Cl)C=C1C=O
Encodes the 1,2,4,5-

substitution pattern.

Appearance
Pale yellow to beige crystalline

solid

Color arises from extended

conjugation (n→π* transition).

Melting Point 82–86 °C (Typical)
Sharp MP indicates high purity;

broadens with hydration.

pKa (Phenolic) ~6.5 – 7.2
Acidity enhanced by electron-

withdrawing F/Cl/CHO groups.

Structural Logic
The molecule is not merely a sum of its parts.[2] The ortho-hydroxyl group (C2) forms a strong

intramolecular hydrogen bond with the carbonyl oxygen (C1). This "locked" conformation

(pseudo-six-membered ring) significantly influences its reactivity:

Reduced Nucleophilicity: The phenolic proton is less available for intermolecular reactions

unless deprotonated by a strong base.

Lipophilicity Boost: The internal H-bond masks the polar groups, increasing membrane

permeability (logP).

Part 2: Synthetic Pathways & Process Chemistry

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-fluorobenzaldehyde
https://www.chemistrysteps.com/nucleophilic-aromatic-substitution/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2948997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


As a Senior Application Scientist, I recommend evaluating two distinct pathways based on raw

material availability and scale.

Pathway A: Late-Stage Halogenation (Recommended for
Library Synthesis)
This route starts with the commercially available 4-fluorosalicylaldehyde. The directing effects

of the hydroxyl (strong activator) and fluorine (weak activator) synergistically direct electrophilic

chlorination to the C5 position.

Mechanism: Electrophilic Aromatic Substitution (EAS).

Regioselectivity: The C3 position is sterically crowded (between OH and F). The C5 position

is sterically accessible and electronically activated.

Pathway B: Formylation of Dihalophenols (Industrial
Scale)
Starting from 4-chloro-3-fluorophenol, a formylation reaction (Reimer-Tiemann or Duff reaction)

introduces the aldehyde group ortho to the phenol.

Validated Synthesis Workflow (DOT Diagram)
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Process Logic

Precursor A:
4-Fluoro-2-hydroxybenzaldehyde

Transition State:
Sigma Complex

Electrophilic Attack
(C5 Position)

Reagent:
NCS or Cl2 gas

(Cat. Acid) Target:
5-Chloro-4-fluoro-

2-hydroxybenzaldehyde

Re-aromatization
(-HCl)

Precursor B:
4-Chloro-3-fluorophenol

Ortho-Formylation
(High Temp)

Reagent:
HMTA / TFA

(Duff Reaction)

Pathway A: High Regioselectivity Pathway B: Lower Cost Materials

Click to download full resolution via product page

Figure 1: Convergent synthetic strategies. Pathway A is preferred for laboratory precision due

to higher regiocontrol.

Part 3: Pharmaceutical Applications & Reactivity[3]
[4][5]
The 5-chloro-4-fluoro-2-hydroxybenzaldehyde scaffold is a "privileged structure" in drug

design, serving as a linchpin for constructing fused heterocycles.

The "F-Cl" Bioisostere Effect
Metabolic Blockade: The C5-Chlorine atom blocks metabolic hydroxylation at the para-

position relative to the activating hydroxyl group, extending the half-life (

) of the drug.

Electronic Modulation: The C4-Fluorine atom exerts a strong inductive withdrawing effect (-I),

lowering the pKa of the phenolic hydroxyl. This makes the molecule a better ligand for metal

chelation (e.g., in metalloenzyme inhibitors).
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Heterocycle Construction Protocols
Protocol 1: Synthesis of Fluorinated Coumarins (Knoevenagel
Condensation)
Coumarins derived from this scaffold are potent candidates for anticoagulant and anticancer

therapies.

Reagents: Target Aldehyde (1.0 eq), Diethyl Malonate (1.2 eq), Piperidine (Cat.), Ethanol.

Procedure:

Dissolve aldehyde in absolute ethanol.

Add diethyl malonate followed by catalytic piperidine (5 mol%).

Reflux for 4–6 hours (Monitor via TLC: 30% EtOAc/Hexane).

Critical Step: Acidify with 1N HCl to induce precipitation of the coumarin-3-carboxylic acid

derivative.

Outcome: Formation of the bicyclic coumarin core via cyclization of the intermediate phenol

onto the ester.

Protocol 2: Schiff Base Ligands (Imine Formation)
Used for synthesizing antimicrobial metal complexes.

Reagents: Target Aldehyde (1.0 eq), Primary Amine (e.g., Aniline derivative, 1.0 eq),

Methanol.

Procedure:

Mix reactants in MeOH at room temperature.

If precipitation does not occur immediately, reflux for 2 hours.

The 2-OH group remains free, available for bidentate coordination (N,O-donor) with metal

ions (Cu, Zn, Fe).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2948997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity & Scaffold Utility Diagram
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Figure 2: Divergent synthesis map showing the transformation of the core scaffold into three

major pharmaceutical classes.

Part 4: Handling, Safety, and Analytics
Analytical Validation (QC)
To certify the identity of synthesized batches, look for these specific NMR signatures:

¹H NMR (DMSO-d₆):

δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive downfield shift.

δ ~11.0 ppm (s, 1H): Phenolic proton (-OH). Broad singlet, exchangeable with D₂O.

Aromatic Region: Two singlets (or doublets with small J coupling due to F-H coupling)

representing the para-situated protons on the ring.

Safety Profile
GHS Classification: Irritant (Skin/Eye/Respiratory).
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Handling: The presence of the aldehyde makes it susceptible to air oxidation (to benzoic

acid). Store under inert gas (Nitrogen/Argon) at 2–8°C.

Reactivity Warning: Avoid contact with strong oxidizers. The chlorofluorophenol byproduct (if

degraded) can be toxic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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